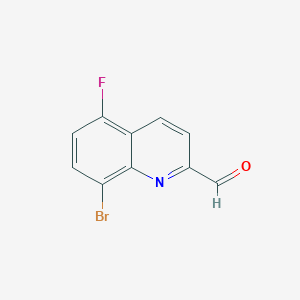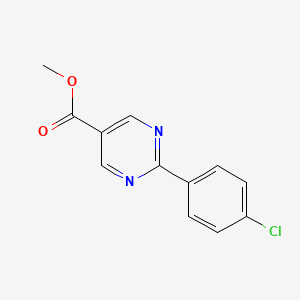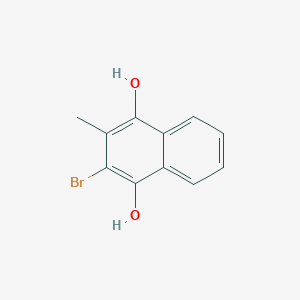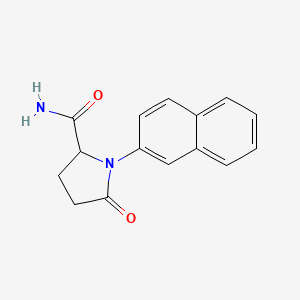
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound features a chromen-2-one core structure, which is often associated with various pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with acetic acid or its derivatives. One common method includes the activation of the carboxylic acid using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-7-ol derivative . The product is then purified through precipitation in acetone and washing with ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate undergoes various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromen-2-one core, potentially altering its biological activity.
Substitution: The acetate group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photoactive materials and smart polymers.
Wirkmechanismus
The mechanism of action of ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial DNA gyrase, contributing to its antimicrobial effects . Additionally, the compound’s photoactive properties allow it to undergo photodimerization, which can be harnessed in material science applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate
- Isopropyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate
Uniqueness
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate stands out due to its specific ester linkage, which can influence its solubility, reactivity, and biological activity. Its unique combination of photoactive and antimicrobial properties makes it a valuable compound for both scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H12O5 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-7-yl)oxymethyl acetate |
InChI |
InChI=1S/C13H12O5/c1-8-5-13(15)18-12-6-10(3-4-11(8)12)17-7-16-9(2)14/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
HWDPFCMANRSJNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



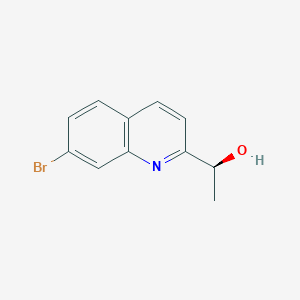


![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)

